molecular formula C21H36N4O6S B12317831 Boc-Lys(biotinyl)-OH

Boc-Lys(biotinyl)-OH

Cat. No.: B12317831
M. Wt: 472.6 g/mol
InChI Key: XTQNFOCBPUXJCS-UHFFFAOYSA-N
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Description

Boc-Lys(biotinyl)-OH is a protected lysine derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amino group and a biotinyl moiety on the ε-amino side chain. This compound is pivotal in peptide synthesis for introducing biotin tags, enabling applications in affinity purification, diagnostic assays, and targeted drug delivery due to biotin's strong interaction with streptavidin . The Boc group offers acid-labile protection, allowing selective deprotection during solid-phase synthesis while retaining the biotinyl group intact .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNFOCBPUXJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(biotinyl)-OH typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group, followed by the biotinylation of the lysine side chain. The general synthetic route is as follows:

    Protection of Lysine: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group.

    Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) in the presence of a base to attach the biotin moiety to the lysine side chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Protection: Using industrial reactors, lysine is protected with Boc2O.

    Biotinylation: The protected lysine is then biotinylated using biotin-NHS in large-scale reactors.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(biotinyl)-OH can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Biotinylation: The biotin moiety can be further modified or used in biotin-avidin interactions.

    Peptide Coupling: The lysine residue can be incorporated into peptides using standard peptide coupling reagents.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Biotinylation: Biotin-NHS and a base such as triethylamine are used for biotinylation.

    Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.

Major Products Formed

    Deprotected Lysine: Removal of the Boc group yields free lysine with a biotinylated side chain.

    Biotinylated Peptides: Incorporation into peptides results in biotinylated peptides.

Scientific Research Applications

Boc-Lys(biotinyl)-OH has numerous applications in scientific research:

    Protein Interaction Studies: The biotin moiety allows for easy detection and purification of biotinylated proteins, facilitating the study of protein-protein interactions.

    Enzyme Assays: Used as a substrate in enzyme assays to study enzyme activity and specificity.

    Drug Delivery: Biotinylated compounds can be used in targeted drug delivery systems.

    Diagnostics: Utilized in diagnostic assays for the detection of biotinylated molecules.

Mechanism of Action

The mechanism of action of Boc-Lys(biotinyl)-OH involves the biotin-avidin interaction. Biotin has a high affinity for avidin and streptavidin, allowing for strong and specific binding. This interaction is used in various biochemical assays to detect and purify biotinylated molecules. The lysine residue can also participate in peptide bonding, allowing for incorporation into proteins and peptides.

Comparison with Similar Compounds

Structural and Functional Differences

Compound α-Amino Protection ε-Amino Modification Key Features
Boc-Lys(biotinyl)-OH Boc Biotinyl Enables biotinylation; stable under basic conditions, acid-labile Boc .
Boc-Lys(Cbz)-OH Boc Carbobenzyloxy (Cbz) Cbz removed via hydrogenolysis; used in gelators and self-assembling systems .
Boc-Lys(Z)-OH Boc Benzyloxycarbonyl (Z) Similar to Cbz; requires hydrogenolysis; common in peptide synthesis .
Boc-Lys(Boc)-OH Boc Boc Doubly protected; used in dendrimer synthesis for controlled branching .
H-Lys(Alloc)-OH None Alloc Alloc is allyl-based, removed by palladium catalysis; orthogonal protection .

Physical and Solubility Properties

Compound Melting Point (°C) Solubility Optical Activity ([α]D)
This compound ~205 (decomp) Soluble in DMF, DMSO; moderate in water . Not reported
Boc-Lys(Cbz)-OH 139–143 Soluble in THF, DCM; forms gels in alcohols . +4.6° (c=2% in H₂O)
Boc-Lys(Z)-OH 125–128 Soluble in DCM, methanol . Not reported
Boc-Lys(Boc)-OH 139–143 Soluble in DMF; low solubility in water . Not reported

Key Observations :

  • Biotinyl group enhances hydrophilicity compared to aromatic protections (Cbz/Z) .
  • Boc-Lys(Boc)-OH’s low water solubility limits use in aqueous systems .

Biological Activity

Boc-Lys(biotinyl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-epsilon-(biotin)-L-lysine, is a biotinylated derivative of lysine that plays a significant role in biochemical research and biotechnology. This compound combines the protective Boc group with a biotin moiety, which is crucial for its biological activity and applications.

Chemical Structure and Properties

  • Molecular Formula : C_{22}H_{38}N_{4}O_{4}S
  • Molecular Weight : 472.61 g/mol
  • Functional Groups : The compound features a lysine backbone with a biotin attached to the epsilon amino group, allowing for specific interactions with avidin or streptavidin proteins.

Biotin acts as a cofactor for several carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The presence of the biotin moiety in this compound enhances its utility in biological assays and protein labeling due to its strong affinity for avidin and streptavidin, which are widely used in various biochemical applications.

Biological Applications

This compound has diverse applications in:

  • Bioconjugation : Used for labeling proteins or peptides with biotin, facilitating their purification and detection.
  • Assay Development : Enhances sensitivity in assays by providing a stable biotinylated component that can be easily detected.
  • Surface Chemistry : Employed in the creation of biotinylated surfaces for studying protein interactions and enzyme activities.

Binding Studies

Studies have shown that this compound interacts effectively with avidin and streptavidin. The binding kinetics and specificity can vary based on factors such as pH and ionic strength. For example, surface plasmon resonance (SPR) studies indicate that the orientation of streptavidin on biotinylated surfaces can significantly influence enzyme activity when used in enzyme-linked assays .

Case Studies

  • Surface-Bound Enzyme Activity :
    A study investigated the biological activity of enzymes immobilized on biotin-streptavidin surfaces. It was found that the enzyme's activity could be modulated by controlling the density of streptavidin on the surface. This highlights the importance of this compound in creating functionalized surfaces for enzyme applications .
  • Protein Purification :
    This compound has been utilized in protocols for purifying recombinant proteins through affinity chromatography. The high affinity between biotin and streptavidin allows for efficient isolation of target proteins from complex mixtures.

Comparative Analysis

Compound NameStructure/FunctionUnique Features
Boc-Lys-OHUnmodified lysine with Boc protectionLacks biotin functionality
Biotin-LysineBiotin attached directly to lysineMore reactive without protection
Boc-D-Lys(2-Cl-Z)-OHChlorinated derivative of D-lysinePotentially different reactivity
N3-D-Lys(Boc)-OHAzide-modified D-lysineUseful in click chemistry applications

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